3-(Thietan-3-ylamino)propane-1,2-diol
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Overview
Description
3-(Thietan-3-ylamino)propane-1,2-diol is a compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thietan-3-ylamino)propane-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Thietan-3-ylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Thietan-3-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in the study of sulfur metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and amino groups can form specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-ylamine: A simpler compound with a similar thietane ring structure.
Propane-1,2-diol: Lacks the thietane ring but shares the diol functional group.
Uniqueness
3-(Thietan-3-ylamino)propane-1,2-diol is unique due to the combination of the thietane ring and the amino and diol functional groups. This combination provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2S/c8-2-6(9)1-7-5-3-10-4-5/h5-9H,1-4H2 |
InChI Key |
AXGBEKMXJGKQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC(CO)O |
Origin of Product |
United States |
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